Cas no 852135-07-0 (N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide)

N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Imidazo[2,1-b]thiazole-2-carboxamide, N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl-
- N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
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- Inchi: 1S/C22H21N3O4S/c1-13-20(21(26)23-17-11-16(28-3)9-10-19(17)29-4)30-22-24-18(12-25(13)22)14-5-7-15(27-2)8-6-14/h5-12H,1-4H3,(H,23,26)
- InChI Key: IIQRXNUAHCEJCY-UHFFFAOYSA-N
- SMILES: S1C(C(NC2=CC(OC)=CC=C2OC)=O)=C(C)N2C=C(C3=CC=C(OC)C=C3)N=C12
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0650-0305-5μmol |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-75mg |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-1mg |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-5mg |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-20mg |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-4mg |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-2μmol |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-20μmol |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-50mg |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F0650-0305-100mg |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-07-0 | 90%+ | 100mg |
$248.0 | 2023-07-05 |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
Professional Introduction to N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-07-0)
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
This compound, identified by its CAS number 852135-07-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure incorporates a complex heterocyclic framework, featuring an imidazo[2,1-b][1,3]thiazole core that is functionalized with aromatic substituents. The presence of 2,5-dimethoxyphenyl and 4-methoxyphenyl groups introduces specific electronic and steric properties that are critical for its biological activity.
The imidazo[2,1-b][1,3]thiazole scaffold is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets. This particular derivative has garnered attention due to its potential as an intermediate in the synthesis of novel therapeutic agents. The carboxamide functionality at the 2-position enhances the compound's solubility and bioavailability, making it a promising candidate for further development.
In recent years, there has been a growing interest in heterocyclic compounds that exhibit inhibitory activity against enzymes and receptors involved in inflammatory and metabolic disorders. The structural features of N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide align well with this trend. Preliminary studies have suggested that this compound may possess inhibitory properties against key targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the pathogenesis of inflammation.
The methoxy groups at the 2 and 5 positions of the phenyl ring contribute to the compound's lipophilicity and metabolic stability. This balance is crucial for achieving optimal pharmacokinetic profiles in vivo. Additionally, the methyl group at the 3-position of the imidazo[2,1-b][1,3]thiazole ring further modulates its biological activity by influencing steric interactions with potential binding partners.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the complex heterocyclic core. These techniques not only enhance efficiency but also allow for modular modifications to explore structural analogs with improved properties.
Epidemiological and preclinical studies have highlighted the importance of targeting inflammatory pathways in the management of chronic diseases such as arthritis and cardiovascular disorders. The potential anti-inflammatory activity of N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide aligns with current therapeutic strategies aimed at modulating these pathways through small molecule inhibitors.
The compound's mechanism of action is under active investigation. Initial computational studies using molecular modeling techniques have provided insights into its binding interactions with target proteins. These studies suggest that the aromatic rings and heterocyclic core occupy key pockets within the active sites of enzymes such as COX-2 and 5-lipoxygenase (5-LOX). The methoxy groups may engage in hydrophobic interactions or hydrogen bonding networks that stabilize the enzyme-inhibitor complex.
In vitro assays have demonstrated promising results regarding the compound's inhibitory efficacy against inflammatory mediators. Specifically, it has shown potent activity in reducing prostaglandin E₂ (PGE₂) production in cellular models of inflammation. This effect is attributed to its ability to suppress COX enzyme activity without significant toxicity at therapeutic concentrations.
The pharmacokinetic profile of N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[[2][b][1][3]]thiazole-2-carboxamide has been evaluated using animal models. Results indicate moderate oral bioavailability coupled with reasonable tissue distribution. The presence of carboxamide functionality facilitates renal clearance via glomerular filtration and tubular secretion mechanisms.
The safety profile of this compound is currently being assessed through comprehensive toxicological studies conducted both in vitro and in vivo. Preliminary data suggest low systemic toxicity at doses up to 100 mg/kg body weight across multiple species tested so far. However, further investigations are warranted to fully characterize potential long-term effects before human clinical trials can commence.
The development pipeline for this compound includes plans for optimization based on structure-activity relationship (SAR) studies generated from initial findings. Researchers are exploring modifications to enhance potency while maintaining favorable pharmacokinetic properties such as solubility and metabolic stability.
The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of novel molecular entities like this one through virtual screening campaigns targeting specific binding sites on biological macromolecules implicated in disease processes.
The future prospects for N-(CAS No:852135-07-0; Name:N-(2,5-dimethoxyphenyl; )6(4-methoxyphenyl; )3-methylimidazo [(Zabeta); ) thiazole -carboxamide; )are promising given its dual inhibition capabilities against key inflammatory enzymes along with favorable physicochemical properties making it an attractive candidate for further clinical development programs focused on addressing unmet medical needs associated with chronic inflammatory conditions worldwide.
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